molecular formula C11H12F6O B173976 3-(Bicyclo[2.2.1]hept-5-EN-2-YL)-1,1,1-trifluoro-2-(trifluoromethyl)propan-2-OL CAS No. 196314-61-1

3-(Bicyclo[2.2.1]hept-5-EN-2-YL)-1,1,1-trifluoro-2-(trifluoromethyl)propan-2-OL

Cat. No. B173976
CAS RN: 196314-61-1
M. Wt: 274.2 g/mol
InChI Key: NIQLOLNJWXWZHX-UHFFFAOYSA-N
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Description

3-(Bicyclo[2.2.1]hept-5-EN-2-YL)-1,1,1-trifluoro-2-(trifluoromethyl)propan-2-OL, also known as BTFM, is a synthetic compound that has been used in scientific research for the past several decades. BTFM is a trifluoromethyl-substituted bicyclic alcohol with a wide range of applications in biological research. It is a versatile compound that is used in the synthesis of a variety of compounds, and it can also be used as a substrate for enzymatic reactions and as a reagent for chemical syntheses. BTFM has been used in a variety of scientific research applications, including the synthesis of drugs, the study of biological processes, and the study of enzyme-catalyzed reactions.

Scientific Research Applications

Polymerization and Synthesis

  • 3-(Bicyclo[2.2.1]hept-5-EN-2-YL)-1,1,1-trifluoro-2-(trifluoromethyl)propan-2-OL compounds are used in the stereoselective synthesis of sulfanes, contributing to the development of novel chemical entities (Petrov, 2006).
  • These compounds are instrumental in homo- and copolymerization processes, creating polymers with unique properties and applications in materials science (Reinmuth et al., 1996).

Chemical Reactions and Properties

  • They facilitate selective reactions in ring-opening olefin metathesis polymerization (ROMP), highlighting their utility in specialized chemical syntheses (Seehof et al., 1993).
  • These compounds are key in preparing labeled precursors for hydroxy-1,3-butadiene, illustrating their role in the production of specialized chemical markers and probes (Tureček, 1987).

Advanced Material Synthesis

  • They are used in the synthesis of oxyalkanes and acrylates, underpinning the creation of new polymeric materials and glassy products (Mamedov et al., 2014).

Molecular Structure and Dynamics

  • Studies on these compounds have led to insights into the structure and stability of trishomocyclopropenylium cations, contributing to our understanding of molecular conformations and stability (Szabó et al., 1996).

Fragmentation and Synthesis Processes

  • They are involved in fragmentation processes of homoallylic alkoxides, highlighting their role in the preparation of complex organic compounds (Snowden, 1983).

properties

IUPAC Name

2-(2-bicyclo[2.2.1]hept-5-enylmethyl)-1,1,1,3,3,3-hexafluoropropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F6O/c12-10(13,14)9(18,11(15,16)17)5-8-4-6-1-2-7(8)3-6/h1-2,6-8,18H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIQLOLNJWXWZHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1C=C2)CC(C(F)(F)F)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

357397-07-0
Record name 5-(2-Hydroxy-2,2-bistrifluoromethyl)ethyl-2-norbornene homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=357397-07-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID30612716
Record name 2-[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]-1,1,1,3,3,3-hexafluoropropan-2-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Bicyclo[2.2.1]hept-5-EN-2-YL)-1,1,1-trifluoro-2-(trifluoromethyl)propan-2-OL

CAS RN

196314-61-1
Record name α,α-Bis(trifluoromethyl)bicyclo[2.2.1]hept-5-ene-2-ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=196314-61-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]-1,1,1,3,3,3-hexafluoropropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30612716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bicyclo[2.2.1]hept-5-ene-2-ethanol, α,α-bis(trifluoromethyl)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Bicyclo[2.2.1]hept-5-EN-2-YL)-1,1,1-trifluoro-2-(trifluoromethyl)propan-2-OL
Reactant of Route 2
Reactant of Route 2
3-(Bicyclo[2.2.1]hept-5-EN-2-YL)-1,1,1-trifluoro-2-(trifluoromethyl)propan-2-OL
Reactant of Route 3
3-(Bicyclo[2.2.1]hept-5-EN-2-YL)-1,1,1-trifluoro-2-(trifluoromethyl)propan-2-OL
Reactant of Route 4
3-(Bicyclo[2.2.1]hept-5-EN-2-YL)-1,1,1-trifluoro-2-(trifluoromethyl)propan-2-OL
Reactant of Route 5
3-(Bicyclo[2.2.1]hept-5-EN-2-YL)-1,1,1-trifluoro-2-(trifluoromethyl)propan-2-OL
Reactant of Route 6
3-(Bicyclo[2.2.1]hept-5-EN-2-YL)-1,1,1-trifluoro-2-(trifluoromethyl)propan-2-OL

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